Cas no 671-51-2 (1-Aziridinecarboxylicacid, ethyl ester)

1-Aziridinecarboxylicacid, ethyl ester structure
671-51-2 structure
Product name:1-Aziridinecarboxylicacid, ethyl ester
CAS No:671-51-2
MF:C5H9NO2
MW:115.13046
CID:507086
PubChem ID:12639

1-Aziridinecarboxylicacid, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Aziridinecarboxylicacid, ethyl ester
    • ethyl aziridine-1-carboxylate
    • ETHYL AZIRIDINYL FORMATE
    • 1-Ethoxycarbonyl-aziridin
    • 1-Ethoxycarbonylaziridine
    • aziridine-1-carboxylic acid ethyl ester
    • Ethoxycarbonyl-1-ethylenimine
    • Ethyl 1-aziridinecarboxylate
    • Ethyl 1-aziridinylcarboxylate
    • Ethyl aziridinecarboxylate
    • Ethyl aziridinocarboxylate
    • ethyl N,N-(ethylene)carbamate
    • Ethyl N,N-ethylenecarbamate
    • N-(Ethoxycarbonyl)aziridine
    • N-Carbethoxyethylenimine
    • N-ethoxycarbonylaziridine
    • N-Ethoxycarbonylethyleneimine
    • 1-AZIRIDINECARBOXYLIC ACID, ETHYL ESTER
    • T577P56NRQ
    • Ethyl aziridinylformate
    • UNII-T577P56NRQ
    • ETHYLAZIRIDINYLFORMATE
    • NSC 26962
    • N-Ethoxycarbonylethylenimine
    • FT-0600243
    • Aziridinecarboxylic acid, ethyl ester
    • SCHEMBL1684895
    • DTXSID10217405
    • AI3-60257
    • N,N-Ethyleneurethane
    • WLN: T3NTJ AVO2
    • Carbamic acid,N-ethylene-, ethyl ester
    • ethoxycarbonylaziridine
    • Carbamic acid, N,N-ethylene-, ethyl ester
    • Ethoxycarbonylethylenimine, N-
    • NSC-26962
    • NSC26962
    • 671-51-2
    • ethylaziridine-1-carboxylate
    • BRN 0110143
    • Inchi: InChI=1S/C5H9NO2/c1-2-8-5(7)6-3-4-6/h2-4H2,1H3
    • InChI Key: MGPDSKXOTDLPJE-UHFFFAOYSA-N
    • SMILES: CCOC(=O)N1CC1

Computed Properties

  • Exact Mass: 115.06337
  • Monoisotopic Mass: 115.063329
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 98.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 29.3

Experimental Properties

  • Density: 1.1808 (rough estimate)
  • Boiling Point: 215.41°C (rough estimate)
  • Flash Point: 42.8°C
  • Refractive Index: 1.4538 (estimate)
  • PSA: 29.31
  • LogP: 0.39640

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.